ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate structure and properties
ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate structure and properties
An In-depth Technical Guide to Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: A Key Intermediate in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The document delineates its molecular structure, physicochemical properties, and chemical reactivity. Furthermore, it outlines a representative synthetic pathway, discusses its critical applications in medicinal chemistry as a scaffold for targeted therapeutics, and provides essential safety and handling information. This guide is intended for researchers, synthetic chemists, and drug development professionals engaged in the design and synthesis of novel bioactive compounds.
Introduction
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, also known as ethyl 6-bromo-4-azaindole-2-carboxylate, is a bifunctional heterocyclic compound. Its structure is built upon the 1H-pyrrolo[3,2-b]pyridine core, an isomer of azaindole that is a crucial pharmacophore in numerous biologically active molecules. The pyrrole subunit is a fundamental component in a wide array of therapeutically active agents, including anti-inflammatory, anti-tumor, and antibiotic drugs.[1] The fusion of this electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic profile that is highly favorable for molecular recognition by biological targets.
The strategic placement of a bromine atom at the C6-position and an ethyl carboxylate group at the C2-position makes this molecule an exceptionally versatile intermediate for chemical library synthesis. The bromine atom serves as a synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, while the ester group provides a site for amide bond formation or conversion to other functional groups. Consequently, this scaffold is extensively utilized in the development of kinase inhibitors, phosphodiesterase (PDE) inhibitors, and other targeted therapies.[2][3][4]
Molecular Structure and Physicochemical Properties
The structural and chemical properties of a molecule are fundamental to understanding its reactivity and potential applications.
Chemical Structure
The molecule consists of a fused bicyclic system where a pyrrole ring is fused to a pyridine ring at the 3- and 2-positions, respectively. Key functional groups include a bromine atom on the pyridine ring and an ethyl ester at the 2-position of the pyrrole ring.
Caption: 2D Structure of Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate.
Physicochemical Data
A summary of the key physicochemical properties is presented below. These values are critical for designing reaction conditions, purification protocols, and formulation strategies.
| Property | Value | Reference |
| CAS Number | 1234616-09-1 | [5][6] |
| Molecular Formula | C₁₀H₉BrN₂O₂ | [5] |
| Molecular Weight | 269.10 g/mol | [5] |
| Appearance | Off-white to yellow solid (predicted) | [7] |
| Density | 1.6 ± 0.1 g/cm³ | [5] |
| Boiling Point | 389.3 ± 37.0 °C at 760 mmHg | [5] |
| Flash Point | 189.3 ± 26.5 °C | [5] |
| IUPAC Name | ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate | [5] |
| Synonyms | 6-Bromo-4-azaindole-2-carboxylic acid ethyl ester | [5][6] |
Synthesis and Mechanistic Insights
Proposed Synthetic Workflow
The synthesis can be envisioned as a multi-step process starting from commercially available pyridinamine precursors. The key steps involve regioselective halogenation, diazotization, and a cyclization/aromatization sequence to construct the pyrrole ring.
Caption: Proposed synthetic workflow for the target compound.
Representative Experimental Protocol
Disclaimer: This protocol is a representative example based on analogous chemical transformations and has not been experimentally validated for this specific target. Appropriate safety precautions and small-scale trials are essential.
Step 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-b]pyridine This key intermediate can be synthesized from substituted pyridines. The literature describes methods for creating the parent 6-bromo-1H-pyrrolo[2,3-b]pyridine scaffold, which can be adapted.[7] For the [3,2-b] isomer, a route starting from a suitably substituted aminopyridine is logical.
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Nitration: To a cooled (0 °C) solution of 2-amino-5-bromopyridine in concentrated sulfuric acid, slowly add fuming nitric acid.
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Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.
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Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous sodium bicarbonate solution. The resulting precipitate (5-bromo-2-nitropyridin-3-amine) is filtered, washed with water, and dried.
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Reductive Cyclization: The nitroamine intermediate is heated in an excess of a reducing agent like triethyl phosphite. This step, known as the Cadogan reaction, accomplishes both reduction of the nitro group and cyclization to form the pyrrole ring.
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Purification: The crude product is purified by column chromatography on silica gel to yield 6-bromo-1H-pyrrolo[3,2-b]pyridine.
Step 2: Synthesis of Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate
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Acylation: To a solution of 6-bromo-1H-pyrrolo[3,2-b]pyridine in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C, add oxalyl chloride dropwise. The reaction forms the 2-glyoxylyl chloride derivative.
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Esterification: After the initial reaction is complete, slowly add anhydrous ethanol to the mixture. The ethanol reacts with the acyl chloride intermediate to form the desired ethyl ester.
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Work-up and Purification: The reaction is quenched with a mild base (e.g., aqueous sodium bicarbonate). The organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The final product is purified by recrystallization or column chromatography.
Chemical Reactivity and Applications in Drug Discovery
The title compound is not typically a final drug product but rather a crucial building block. Its utility stems from the orthogonal reactivity of its functional groups.
Key Reaction Sites
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C6-Bromine: This position is ideal for introducing molecular diversity via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). This allows for the attachment of various aryl, heteroaryl, or alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR). The bromine atom can be readily coupled with organometallic reagents.[7]
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C2-Ethyl Carboxylate: The ester can be hydrolyzed to the corresponding carboxylic acid. This acid is a versatile precursor for generating libraries of amides by coupling with various amines, a common strategy for improving potency and pharmacokinetic properties. The pyrrole-2-carboxylate moiety is a recognized pharmacophore in certain antibacterial agents.[8]
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N1-Pyrrole Proton: The nitrogen of the pyrrole ring can be deprotonated and subsequently alkylated or acylated to further modify the scaffold, for instance, to block a potential metabolic site or to introduce groups that interact with the target protein.
Caption: Reactivity and application workflow of the title compound.
Role in Kinase and PDE Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold (an isomer of the title compound's core) and its derivatives are prominent in the development of inhibitors for several important enzyme families:
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Phosphodiesterase 4B (PDE4B) Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized and evaluated as potent and selective PDE4B inhibitors, which have therapeutic potential in CNS and inflammatory diseases.[3]
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Fibroblast Growth Factor Receptor (FGFR) Inhibitors: 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFRs, which are attractive targets in cancer therapy due to their role in tumor proliferation and angiogenesis.[4]
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Serum/Glucocorticoid-Regulated Kinase 1 (SGK-1) Inhibitors: The pyrrolopyridine core is featured in compounds designed to inhibit SGK-1 kinase, which is implicated in renal and cardiovascular diseases.[2]
The title compound, ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate, serves as a key starting material for accessing analogs within these and other important drug classes.
Spectral Characterization (Predicted)
No public, experimentally-derived spectral data for this specific molecule were found. The following represents predicted data based on the chemical structure and known values for similar compounds.
| Spectral Data | Predicted Characteristics |
| ¹H NMR | Aromatic Protons: Signals expected in the δ 7.0-8.5 ppm range for the protons on the pyrrole and pyridine rings. Ethyl Group: A quartet around δ 4.3 ppm (OCH₂) and a triplet around δ 1.3 ppm (CH₃). N-H Proton: A broad singlet at δ > 9.0 ppm. |
| ¹³C NMR | Carbonyl Carbon: Signal expected around δ 160-165 ppm. Aromatic Carbons: Multiple signals in the δ 100-150 ppm range. Ethyl Group: Signals around δ 61 ppm (OCH₂) and δ 14 ppm (CH₃). |
| Mass Spec (MS) | M+ Peak: A characteristic pair of peaks for the molecular ion [M]+ and [M+2]+ in an approximate 1:1 ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Expected m/z: ~268 and ~270. |
| Infrared (IR) | N-H Stretch: A sharp peak around 3300-3400 cm⁻¹. C=O Stretch (Ester): A strong, sharp peak around 1700-1720 cm⁻¹. C=C and C=N Stretches: Multiple peaks in the 1450-1650 cm⁻¹ region. |
Safety, Handling, and Storage
As a laboratory chemical, ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate should be handled with care, following standard safety protocols.
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Hazard Identification: While specific toxicity data is unavailable, related brominated aromatic compounds are often classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[9][10]
-
Personal Protective Equipment (PPE): Always use a lab coat, chemical-resistant gloves, and safety glasses or goggles when handling this compound.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be kept under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[7]
Conclusion
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a high-value synthetic intermediate with significant potential in drug discovery and development. Its well-defined structure, featuring orthogonally reactive sites, provides chemists with a versatile platform for synthesizing diverse chemical libraries. Its utility has been demonstrated through the successful development of potent kinase and enzyme inhibitors based on the broader azaindole scaffold. This guide provides the foundational knowledge required for researchers to effectively utilize this compound in their synthetic and medicinal chemistry programs.
References
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Bhardwaj, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233–15266. [Link]
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Kadhim, H., et al. (2021). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules, 26(11), 3375. [Link]
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Chemsrc. (2024). ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate. [Link]
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SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
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PubChem. (n.d.). 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine. National Center for Biotechnology Information. [Link]
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Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 13(5), 603-611. [Link]
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Gontijo, G. S., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(13), 10582. [Link]
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J&K Scientific. (n.d.). 6-Bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid. [Link]
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Supporting Information. (n.d.). Spectral data of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. [Link]
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